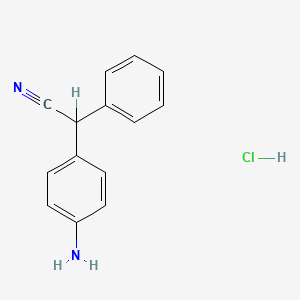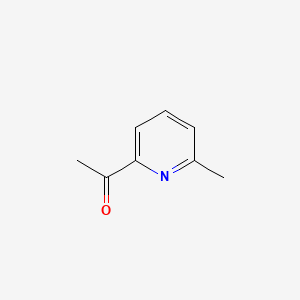
2-乙酰基-6-甲基吡啶
描述
2-Acetyl-6-methylpyridine (2-A6MP) is an organic compound belonging to the pyridine family. It is a colorless solid that is used in the synthesis of pharmaceuticals, flavors, fragrances, and other organic compounds. It is also used in the production of insecticides and herbicides. 2-A6MP is also known as 2-acetyl-6-methylnicotinaldehyde or 2-acetyl-6-methylpyridine-3-carboxaldehyde.
科学研究应用
分子对接和振动光谱
与 2-乙酰基-6-甲基吡啶在结构上相关的分子 2-乙酰氨基-5-溴-6-甲基吡啶已通过构象和分子对接分析进行了分析。它显示出抗癌活性,特别是作为针对肺癌的抑制剂,已通过分子对接研究得到验证。这意味着 2-乙酰基-6-甲基吡啶的衍生物在癌症研究中可能具有类似的应用(Premkumar et al., 2016)。
抗菌和抗氧化活性
2-乙酰基-6-甲基吡啶的合成衍生物,特别是 3-乙酰基-2-芳基-2H/甲基-5-[3-(6-甲基吡啶基)]-2,3-二氢-[1,3,4]-恶二唑,已显示出显着的抗菌和抗氧化活性。这些化合物进一步进行分子对接研究以进行酶抑制,表明在抗菌药物开发中具有潜在应用(Shyma et al., 2013)。
衍生物的合成和表征
5-乙酰基-3-氰基-6-甲基吡啶-2(1H)-硫酮等衍生物的合成和表征证明了 2-乙酰基-6-甲基吡啶的化学多功能性。这些研究提供了对其衍生物在各种领域(包括材料科学和化学)中的化学性质和潜在应用的见解(Yakunin et al., 2001)。
分析方法开发
在分析化学领域,2-乙酰基-6-甲基吡啶一直是方法开发的主题,例如使用 HPLC-UV 方法测定发酵液中的 2-氨基-6-甲基吡啶。这说明了其在分析和生化研究中的相关性,特别是在发酵过程中(Shi Nan, 2012)。
电化学和细胞毒性研究
钌(II)联吡啶配合物(包括 6-甲基吡啶衍生物)的研究突出了它们在电化学研究和对癌细胞的潜在细胞毒性中的重要性。此类研究可以导致开发新的治疗剂和诊断工具(Baroud et al., 2017)。
安全和危害
2-Acetyl-6-methylpyridine is considered hazardous . It is harmful if swallowed and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
生化分析
Biochemical Properties
2-Acetyl-6-methylpyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 2-Acetyl-6-methylpyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . Additionally, 2-Acetyl-6-methylpyridine can affect gene expression, leading to changes in the levels of various proteins involved in cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, 2-Acetyl-6-methylpyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. One notable interaction is with the nuclear factor erythroid 2–related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins . By activating Nrf2, 2-Acetyl-6-methylpyridine promotes the transcription of genes involved in the antioxidant response, thereby enhancing cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetyl-6-methylpyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to 2-Acetyl-6-methylpyridine can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 2-Acetyl-6-methylpyridine vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as enhancing antioxidant defenses . At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent.
Metabolic Pathways
2-Acetyl-6-methylpyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different metabolic pathways, influencing metabolic flux and the levels of various metabolites within the cell . The interaction with cytochrome P450 enzymes also suggests a role in the detoxification processes.
Transport and Distribution
Within cells and tissues, 2-Acetyl-6-methylpyridine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its biological activity, as it determines the concentration of the compound in different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 2-Acetyl-6-methylpyridine is an important factor in its activity. It has been found to localize in the cytoplasm and the nucleus, where it can exert its effects on gene expression and enzyme activity . Post-translational modifications and targeting signals play a role in directing 2-Acetyl-6-methylpyridine to specific cellular compartments, thereby influencing its function and activity.
属性
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQMUQPPAYCAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219528 | |
| Record name | Ketone, methyl 6-methyl-2-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-57-4 | |
| Record name | 1-(6-Methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6940-57-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketone, methyl 6-methyl-2-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methylpyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-6-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWB2JUD65K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-6-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
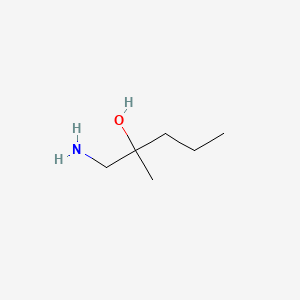


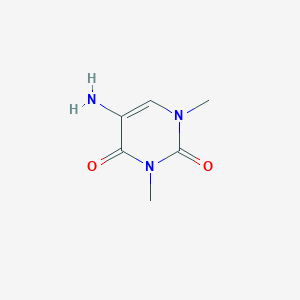


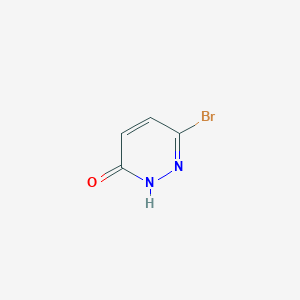
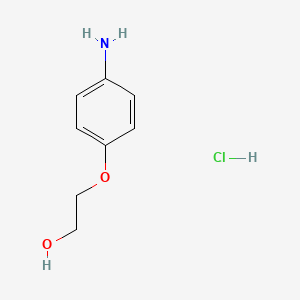
![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)




